molecular formula C20H19NO B4747313 N-(3-phenylpropyl)-2-naphthamide

N-(3-phenylpropyl)-2-naphthamide

Cat. No. B4747313
M. Wt: 289.4 g/mol
InChI Key: RYCYBIGMAWRCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)-2-naphthamide (NPPN) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule that can be synthesized in the laboratory and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Organic Synthesis Applications

  • Novel Total Synthesis of 3-Phenyl-2-Naphthols and 2-Hydroxy-3-Phenyl-1,4-Naphthoquinones

    • Martinez et al. (2005) described the synthesis of 3-phenyl-2-naphthols using 2-(2-oxo-3-phenylpropyl)benzaldehydes as starting materials. This method offers an efficient approach for the novel synthesis of 3-phenyl-1,2-naphthoquinones and their transformation into 2-hydroxy-3-phenyl-1,4-naphthoquinones (Martínez et al., 2005).
  • Synthesis of Diastereoisomeric Atropisomers

    • Bowles et al. (1995) synthesized diastereoisomeric atropisomers from lithiated N,N-dialkyl-1-naphthamides, demonstrating moderate to good diastereoselectivity in the synthesis of these compounds (Bowles et al., 1995).
  • Synthesis of 2D Coordination Polymers

    • He et al. (2005) conducted hydrothermal reactions to create two-dimensional layered architectures of coordination polymers, showcasing the utility of naphthalene derivatives in materials science (He et al., 2005).

Pharmacological Applications

  • Binding Studies for D2L, D4.2, and 5-HT2A Receptors
    • Carato et al. (2007) explored the binding affinity of various 1- and 2-naphthamides for D2L,
    D4.2, and 5-HT2A receptors. This study revealed selectivity of certain compounds for D4.2 and 5-HT2A receptors, emphasizing the potential of naphthamide derivatives in receptor binding studies .
  • Anticoagulant Effects

    • Nguyen and Ma (2017) synthesized N-[(Aminoalkyl)phenyl]-1-naphthamides and related compounds, evaluating their anticoagulant effects in human plasma. This study underscores the potential pharmacological application of naphthamides in developing anticoagulant therapies (Nguyen & Ma, 2017).
  • Inhibition of Vascular Endothelial Growth Factor Receptors

    • Weiss et al. (2008) showed that N-arylnaphthamides can be potent inhibitors of vascular endothelial growth factor receptors, offering a path for the development of novel anticancer therapies (Weiss et al., 2008).

Materials Science Applications

  • Photophysical, Thermal-Activated Conductivity, and Electron Transport Properties

    • Kumari et al. (2020) studied naphthalene diimide (NDI) derivatives, including their photophysical and electron transport properties, highlighting their potential in organic electronics and luminescent material applications (Kumari et al., 2020).
  • Fluorescent “Turn-Off” Sensing of Mercury Ions

    • Kanagaraj et al. (2014) developed a fluorescent sensor system for Hg2+ ions using an aminocyclodextrin:3-hydroxy-N-phenyl-2-naphthamide complex, demonstrating its application in environmental monitoring (Kanagaraj et al., 2014).
  • Biofilm Inhibition Activity Against Microorganisms

    • Ejaz et al. (2021) explored the pharmacological potential of naphthamides against microorganisms, highlighting their role in inhibiting biofilm formation, which is crucial for developing agents to combat drug-resistant bacteria (Ejaz et al., 2021).

properties

IUPAC Name

N-(3-phenylpropyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c22-20(21-14-6-9-16-7-2-1-3-8-16)19-13-12-17-10-4-5-11-18(17)15-19/h1-5,7-8,10-13,15H,6,9,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYBIGMAWRCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylpropyl)naphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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